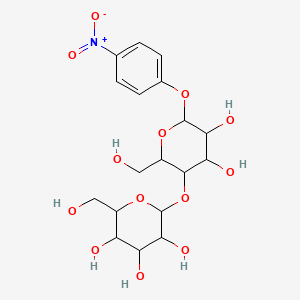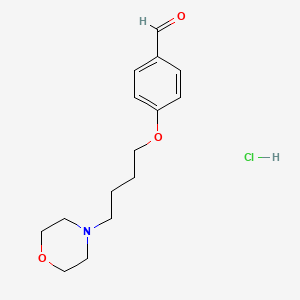
p-Nitrophenyl-alpha-D-maltoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl β-D-Cellobioside is a disaccharide derivative commonly used as a chromogenic substrate in enzymatic assays. It is particularly useful for detecting cellulase activity, including exoglucanase, endoglucanase, and β-glucosidase enzymes. The compound is a cellotriose analog and is hydrolyzed to release 4-nitrophenol, which can be easily detected due to its yellow color .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
4-Nitrophenyl β-D-Cellobioside kann durch Glykosylierung von Cellobiose mit 4-Nitrophenylglykosid synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Glykosyl-Donors und eines Acceptors in Gegenwart eines Katalysators wie Silbertriflat oder Bortrifluoridetherat. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse der glykosidischen Bindung zu verhindern .
Industrielle Produktionsmethoden
Die industrielle Produktion von 4-Nitrophenyl β-D-Cellobioside folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und strengen Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindung wird dann mit Techniken wie Kristallisation oder Chromatographie gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Nitrophenyl β-D-Cellobioside unterliegt hauptsächlich Hydrolysereaktionen, die durch Cellulase-Enzyme katalysiert werden. Diese Reaktionen beinhalten die Spaltung der glykosidischen Bindung, was zur Bildung von 4-Nitrophenol und Cellobiose führt .
Häufige Reagenzien und Bedingungen
Hauptprodukte
4-Nitrophenol: Eine gelbe Verbindung, die leicht nachweisbar ist.
Cellobiose: Ein Disaccharid, das aus zwei Glucose-Einheiten besteht.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl β-D-Cellobioside wird in der wissenschaftlichen Forschung für folgende Anwendungen eingesetzt:
Enzymatische Assays: Als Substrat zur Messung der Aktivität von Cellulase-Enzymen in verschiedenen Organismen, einschließlich Bakterien, Pilzen und Pflanzen verwendet
Biochemische Studien: Hilft beim Studium des Wirkmechanismus von Cellulase-Enzymen und ihrer Rolle beim Celluloseabbau.
Industrielle Anwendungen: Wird bei der Entwicklung von Biokraftstoffen und Bioprodukten eingesetzt, indem die Effizienz von Cellulase-Enzymen beim Abbau von Cellulose bewertet wird.
Medizinische Forschung: Wird untersucht, ob es eine mögliche Rolle beim Verständnis von Krankheiten spielt, die mit dem Kohlenhydratstoffwechsel und Enzymdefiziten zusammenhängen.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Nitrophenyl β-D-Cellobioside beinhaltet seine Hydrolyse durch Cellulase-Enzyme. Die Enzyme binden an das Substrat und katalysieren die Spaltung der glykosidischen Bindung zwischen den Glucose-Einheiten, wodurch 4-Nitrophenol und Cellobiose freigesetzt werden. Die Hydrolysereaktion verläuft in einer Reihe von Schritten, an denen die Bildung von Enzym-Substrat-Komplexen und Übergangszuständen beteiligt ist .
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl β-D-Cellobioside involves its hydrolysis by cellulase enzymes. The enzymes bind to the substrate and catalyze the cleavage of the glycosidic bond between the glucose units, releasing 4-nitrophenol and cellobiose. The hydrolysis reaction proceeds through a series of steps involving the formation of enzyme-substrate complexes and transition states .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Nitrophenyl β-D-Glucopyranosid: Ein weiteres chromogenes Substrat, das zum Nachweis der β-Glucosidaseaktivität verwendet wird.
4-Nitrophenyl β-D-Lactopyranosid: Wird zum Nachweis der β-Galactosidaseaktivität verwendet.
4-Nitrophenyl β-D-Mannopyranosid: Wird zum Nachweis der β-Mannosidaseaktivität verwendet.
Einzigartigkeit
4-Nitrophenyl β-D-Cellobioside ist aufgrund seiner spezifischen Anwendung beim Nachweis der Cellulaseaktivität einzigartig. Seine Fähigkeit, nach der Hydrolyse ein chromogenes Produkt (4-Nitrophenol) freizusetzen, macht es zu einem wertvollen Werkzeug in enzymatischen Assays. Die Struktur der Verbindung, die einen Cellobiose-Teil enthält, ermöglicht eine spezifische Wechselwirkung mit Cellulase-Enzymen und unterscheidet sie so von anderen ähnlichen chromogenen Substraten .
Eigenschaften
IUPAC Name |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYJZWFYUSNIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70875080 |
Source


|
| Record name | ?-D-GLUCOPYRANOSIDE, 4-NITROPHENYL 4-O-_-D-GLUCO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56846-39-0 |
Source


|
| Record name | ?-D-GLUCOPYRANOSIDE, 4-NITROPHENYL 4-O-_-D-GLUCO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-6-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2634560.png)
methanone](/img/structure/B2634562.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2634566.png)


![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2634573.png)
![4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2634574.png)

![N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2634576.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2634577.png)

![6-{3-[(Pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2634580.png)
